molecular formula C7H15ClN2O3S B13856699 2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride CAS No. 926189-86-8

2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride

Katalognummer: B13856699
CAS-Nummer: 926189-86-8
Molekulargewicht: 242.72 g/mol
InChI-Schlüssel: ILIJSUFNSQCLLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride is a chemical compound with a complex structure that includes diethylamino, oxoethyl, methyl, and sulfamoyl chloride functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride typically involves the reaction of diethylamine with a suitable precursor, such as an oxoethyl chloride derivative. The reaction conditions often include the use of a solvent like dichloromethane and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates and to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can produce a sulfone .

Wirkmechanismus

The mechanism of action of 2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride involves its interaction with nucleophiles and electrophiles in various chemical reactions. The sulfamoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of complex organic compounds and in biochemical assays to modify proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A similar compound with a dimethylamino group instead of a diethylamino group.

    2-(Diethylamino)ethyl methacrylate: Another similar compound with a methacrylate group.

Uniqueness

2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions

Eigenschaften

CAS-Nummer

926189-86-8

Molekularformel

C7H15ClN2O3S

Molekulargewicht

242.72 g/mol

IUPAC-Name

N-[2-(diethylamino)-2-oxoethyl]-N-methylsulfamoyl chloride

InChI

InChI=1S/C7H15ClN2O3S/c1-4-10(5-2)7(11)6-9(3)14(8,12)13/h4-6H2,1-3H3

InChI-Schlüssel

ILIJSUFNSQCLLZ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)CN(C)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.